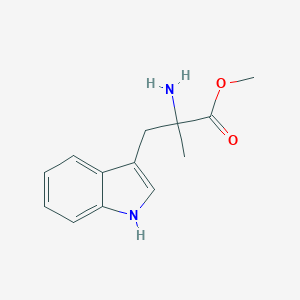

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

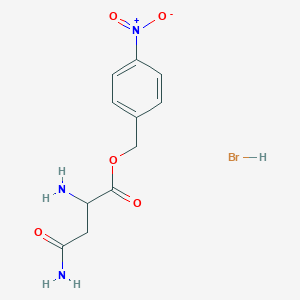

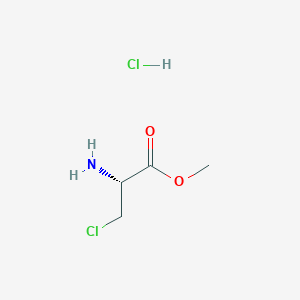

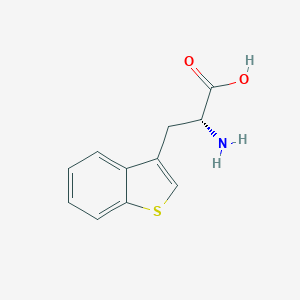

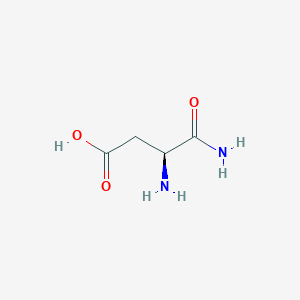

The molecular formula of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” is C12H14O2N2 . The compound has a molecular weight of 218.25 g/mol . The structure of this compound includes an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Chemical Reactions Analysis

While specific chemical reactions involving “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” are not available, it’s worth noting that indole derivatives have been used in various chemical reactions to synthesize novel organic compounds .

Physical And Chemical Properties Analysis

The physical and chemical properties of “methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate” include a boiling point of 447.9±35.0 °C at 760 mmHg, a flash point of 224.7±25.9 °C, and a polar surface area of 82 Å .

Applications De Recherche Scientifique

Application 1: Development of Optically Active Polyimide and its POSS Nanocomposites

- Summary of the Application : This compound was used as a starting material for the synthesis of a new chiral diamine, which was then polymerized with 3,3’,4,4’-benzophenone tetracarboxylic dianhydride via thermal imidization method to produce thermally stable chiral polyimide (PI) with low dielectric constant .

- Methods of Application or Experimental Procedures : The diamine was synthesized using L-tryptophan (essential amino acid) as starting material. The structure of the synthesized diamine was supported by Fourier transform infrared spectroscopy (FT-IR), nuclear magnetic resonance spectroscopy (1H and 13C-NMR) and mass spectral techniques .

- Results or Outcomes : The PI was found to have specific optical rotation of –41.4°. The inherent viscosity was found to be 0.77 dLg−1 indicating that a high molecular weight PI was formed. Surface morphology of the neat PI and nanocomposites was studied by scanning electron microscopy, transmission electron microscopy and atomic force microscopy (AFM) that reveal uniform distribution of the nanoparticles in the PI matrix .

Application 2: Thermal Decomposition Analysis

- Summary of the Application : Understanding the thermal behavior of a synthetic Trp derivative, methyl 2-amino-3-(1H-indol-3-yl)propanoate (tryptophan methyl ester), is essential for thermochemical conversions .

- Methods of Application or Experimental Procedures : The thermal behavior of the compound was studied using thermoanalytical techniques .

- Results or Outcomes : The data obtained through thermoanalytical techniques made it possible to determine a thermal decomposition mechanism for tryptophan methyl ester .

Application 3: Antiviral Activity

- Summary of the Application : Indole derivatives, including those derived from tryptophan, have been found to exhibit antiviral activity .

- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing against various viruses .

- Results or Outcomes : Some indole derivatives have shown inhibitory activity against influenza A, Yellow Fever Virus (YFV), Bovine viral diarrhea virus (BVDV), Human immunodeficiency virus-1 (HIV-1), and Respiratory syncytial virus (RSV) .

Application 4: Anti-inflammatory Activity

- Summary of the Application : Indole derivatives have been found to possess anti-inflammatory properties .

- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing in inflammation models .

- Results or Outcomes : Some indole derivatives have shown significant anti-inflammatory activity .

Application 5: Anticancer Activity

- Summary of the Application : Indole derivatives have been found to possess anticancer properties .

- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing in cancer models .

- Results or Outcomes : Some indole derivatives have shown significant anticancer activity .

Application 6: Antioxidant Activity

- Summary of the Application : Indole derivatives have been found to possess antioxidant properties .

- Methods of Application or Experimental Procedures : The specific methods of application can vary, but typically involve the synthesis of the indole derivative and its subsequent testing in antioxidant assays .

- Results or Outcomes : Some indole derivatives have shown significant antioxidant activity .

Orientations Futures

Propriétés

IUPAC Name |

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(14,12(16)17-2)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8,15H,7,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCUNGDZWHFRBBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CNC2=CC=CC=C21)(C(=O)OC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60963809 |

Source

|

| Record name | Methyl alpha-methyltryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-amino-3-(1H-indol-3-yl)-2-methylpropanoate | |

CAS RN |

4734-08-1 |

Source

|

| Record name | Methyl alpha-methyltryptophanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60963809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)